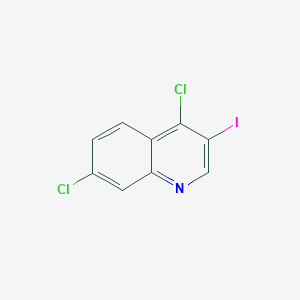

4,7-Dichloro-3-iodoquinoline

Description

Significance of the Quinoline (B57606) Moiety in Organic Synthesis and Drug Discovery Research

The quinoline ring system is a fundamental building block in the development of new pharmaceuticals and functional materials. researchgate.netorientjchem.org Its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities underscores its importance. orientjchem.org Quinoline derivatives have been successfully commercialized as antimalarial, antibacterial, and anticancer agents. researchgate.net The ability to functionalize the quinoline core through various synthetic methodologies allows for the fine-tuning of its pharmacological profile, leading to the discovery of novel drug candidates with improved efficacy and reduced side effects. researchgate.net In cancer research, for instance, quinoline-based compounds have shown significant potential by targeting various mechanisms, including the inhibition of topoisomerases and kinases. nih.govarabjchem.org The adaptability of the quinoline scaffold makes it a highly "druggable" molecule, readily amenable to structural optimization through established synthetic pathways. nih.gov

Strategic Role of Halogenation in Modulating Quinoline Reactivity and Bioactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the quinoline ring is a powerful strategy for modulating its physicochemical properties and biological activity. mdpi.com Halogenation can influence a molecule's lipophilicity, which affects its ability to cross cell membranes, as well as its metabolic stability and binding affinity to biological targets. mdpi.com For example, the presence of a chlorine atom at the 7-position of the quinoline ring has been shown to enhance the antagonist activity at NMDA receptors. mdpi.com

From a synthetic standpoint, halogens serve as versatile handles for further molecular elaboration. The differential reactivity of various halogens in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allows for the selective introduction of new carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov This regioselective functionalization is crucial for building molecular complexity and accessing a diverse range of quinoline derivatives. researchgate.netcdnsciencepub.com The carbon-halogen bond strength generally decreases in the order C-F > C-Cl > C-Br > C-I, making the carbon-iodine bond the most reactive towards oxidative addition in palladium-catalyzed reactions. researchgate.net

Contextual Importance of 4,7-Dichloro-3-iodoquinoline within the Halogenated Quinoline Landscape

4,7-Dichloro-3-iodoquinoline holds a special place within the family of halogenated quinolines due to its unique substitution pattern. The presence of three halogen atoms at distinct positions on the quinoline core provides a rich platform for sequential and regioselective functionalization. The highly reactive iodine atom at the 3-position can be selectively targeted in cross-coupling reactions, leaving the two chlorine atoms at the 4- and 7-positions available for subsequent transformations. google.comgoogle.com

This tri-halogenated quinoline is a key intermediate in the synthesis of various biologically active molecules. olemiss.edu Its ability to undergo a variety of chemical transformations makes it an invaluable tool for medicinal chemists in the design and synthesis of new therapeutic agents. The strategic manipulation of the three halogen atoms allows for the creation of a diverse library of compounds with potentially unique pharmacological properties.

Synthesis and Characterization of 4,7-Dichloro-3-iodoquinoline

The preparation of 4,7-dichloro-3-iodoquinoline is a multi-step process that begins with more readily available starting materials. The characterization of the final product relies on a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Synthetic Pathways

A common synthetic route to 4,7-dichloro-3-iodoquinoline starts from 7-chloroquinolin-4-ol. google.com The first step involves the selective iodination of the 3-position of the quinolone nucleus. This is typically achieved using iodine in the presence of a base, such as n-butylamine, in a solvent like dimethylformamide (DMF). google.com The resulting 7-chloro-3-iodoquinolin-4-ol (B1625601) is then converted to 4,7-dichloro-3-iodoquinoline by treatment with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), often at reflux. google.com This reaction replaces the hydroxyl group at the 4-position with a chlorine atom.

Synthetic Scheme:

Step 1: Iodination

Starting Material: 7-Chloroquinolin-4-ol

Reagents: Iodine (I₂), n-butylamine

Solvent: DMF

Product: 7-Chloro-3-iodoquinolin-4-ol google.com

Step 2: Chlorination

Starting Material: 7-Chloro-3-iodoquinolin-4-ol

Reagent: Phosphoryl chloride (POCl₃)

Product: 4,7-Dichloro-3-iodoquinoline google.com

An alternative approach can start from m-chloroaniline, which is condensed with diethyl ethoxymethylenemalonate. orgsyn.org The resulting intermediate is then cyclized, saponified, and decarboxylated to yield 7-chloro-4-hydroxyquinoline (B73993). orgsyn.org This can then be iodinated and chlorinated as described above.

Spectroscopic and Physical Data

The structural confirmation of 4,7-dichloro-3-iodoquinoline is achieved through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms on the quinoline ring. For 4,7-dichloro-3-iodoquinoline, the proton signals are expected in the aromatic region, with characteristic chemical shifts and coupling constants that reflect their positions relative to the nitrogen and halogen substituents. google.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 4,7-dichloro-3-iodoquinoline (C₉H₄Cl₂IN), the expected monoisotopic mass is approximately 322.87 g/mol . uni.lu The isotopic pattern observed in the mass spectrum, due to the presence of chlorine and iodine, provides further evidence for the compound's elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of specific functional groups. The spectrum of 4,7-dichloro-3-iodoquinoline would show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring system.

Crystallographic Data: X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths and angles. While the crystal structure of the parent 4,7-dichloroquinoline (B193633) has been determined, specific crystallographic data for the 3-iodo derivative is less commonly reported in readily accessible literature. nih.gov

| Property | Value |

| Molecular Formula | C₉H₄Cl₂IN |

| Molecular Weight | 323.95 g/mol |

| Appearance | Typically a yellowish solid google.com |

| Melting Point | Not widely reported, but related compounds have melting points in the range of 80-90°C. orgsyn.orgwikipedia.org |

| Solubility | Generally soluble in organic solvents like DMF, THF, and chlorinated solvents. |

Chemical Reactivity and Synthetic Applications

The unique arrangement of three halogen atoms on the 4,7-dichloro-3-iodoquinoline scaffold dictates its chemical reactivity and makes it a valuable precursor for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2IN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUQJSFUVCSBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500467 | |

| Record name | 4,7-Dichloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70237-22-8 | |

| Record name | 4,7-Dichloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization Strategies of 4,7 Dichloro 3 Iodoquinoline

Regioselective Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds is the key to the synthetic utility of 4,7-dichloro-3-iodoquinoline. The C-I bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the selective functionalization of the C-3 position while leaving the C-4 and C-7 chloro substituents intact for potential subsequent transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of 4,7-dichloro-3-iodoquinoline, it can be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to selectively form a new bond at the C-3 position. google.comcdnsciencepub.com For example, the reaction with 4-(trifluoromethoxy)phenylboronic acid using a palladium catalyst like PdCl₂(dppf) yields 4,7-dichloro-3-(4-(trifluoromethoxy)phenyl)quinoline. google.com The chloro substituents at the 4 and 7 positions generally remain unreacted under these conditions, demonstrating the high regioselectivity of the reaction. cdnsciencepub.comcdnsciencepub.com

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 4,7-Dichloro-3-iodoquinoline can readily undergo Sonogashira coupling at the C-3 position. researchgate.net The greater reactivity of the iodo group ensures that the alkynyl group is introduced selectively at this position. libretexts.org This reaction provides access to 3-alkynyl-4,7-dichloroquinolines, which are valuable intermediates for further synthetic manipulations. researchgate.netnih.gov

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction can be applied to 4,7-dichloro-3-iodoquinoline to introduce an amine substituent at the C-3 position. The reaction of 4,7-dichloro-3-iodoquinoline with various amines in the presence of a palladium catalyst and a base would be expected to proceed with high regioselectivity at the iodo-substituted position. acs.orgnih.gov This provides a direct route to 3-amino-4,7-dichloroquinoline derivatives.

Other Notable Reactions

Beyond cross-coupling reactions, the halogen atoms on 4,7-dichloro-3-iodoquinoline can participate in other transformations:

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines and alcohols, at this position. For instance, reaction with an amine can lead to the formation of a 4-aminoquinoline (B48711) derivative. olemiss.edu

Reductive Dehalogenation: The halogen atoms can be removed through reductive dehalogenation. For example, the iodo group can be selectively removed using tritium (B154650) gas over a palladium on charcoal catalyst. This allows for the introduction of isotopes for labeling studies.

The combination of these reactions provides a rich toolbox for the synthetic chemist to elaborate the 4,7-dichloro-3-iodoquinoline scaffold into a wide array of complex and potentially bioactive molecules.

Derivative Synthesis and Structural Analogues of 4,7 Dichloro 3 Iodoquinoline

Systematic Derivatization via Cross-Coupling Products

The presence of both chloro and iodo substituents on the quinoline (B57606) ring allows for chemoselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C-3 position is significantly more reactive than the carbon-chlorine bonds at the C-4 and C-7 positions, enabling regioselective modifications. cdnsciencepub.comcdnsciencepub.comlibretexts.org This predictable reactivity is a cornerstone of its synthetic utility.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling 4,7-dichloro-3-iodoquinoline with various aryl- or vinylboronic acids. cdnsciencepub.comcdnsciencepub.com The reaction typically proceeds selectively at the more labile C-3 iodo position. google.com For instance, coupling with phenylboronic acid using a palladium catalyst yields 7-chloro-4-phenylquinoline, demonstrating the higher reactivity of the C-4 position over the C-7 position when starting from 4,7-dichloroquinoline (B193633). cdnsciencepub.com When 7-chloro-4-iodoquinoline (B1588978) is used, the reaction is slower but more regioselective, exclusively yielding the C-4 coupled product. cdnsciencepub.comcdnsciencepub.com Similarly, 2-aryl-4-chloro-3-iodoquinolines can be coupled with arylboronic acids to synthesize 2,3-diaryl-4-chloroquinolines. researchgate.netdntb.gov.ua

Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkyne moieties onto the quinoline scaffold. libretexts.orgwalisongo.ac.id Palladium-copper catalysis enables the coupling of terminal alkynes with 4,7-dichloro-3-iodoquinoline, again with high regioselectivity at the C-3 position due to the greater reactivity of the iodo substituent. libretexts.orgresearchgate.net This method has been used to prepare 2-aryl-3-(alkynyl)-4-chloroquinolines from 2-aryl-4-chloro-3-iodoquinolines. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. acs.orgrsc.org It can be applied to halogenated quinolines to introduce a wide variety of amine functionalities. nih.govuni-rostock.de For example, a domino inter- and intramolecular C-N bond-forming process has been used to couple 2-aminopyridines and related nucleophiles with 4-chloro-3-iodoquinoline. acs.org

Table 1: Cross-Coupling Reactions of Halogenated Quinolines

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System (Typical) | Product Type | Citation(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4,7-Dichloro-3-iodoquinoline | Arylboronic acid | Pd(OAc)₂, Phosphine-free | 3-Aryl-4,7-dichloroquinoline | google.com |

| Suzuki-Miyaura | 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂, Phosphine-free | 7-Chloro-4-phenylquinoline | cdnsciencepub.comcdnsciencepub.com |

| Sonogashira | 2-Aryl-4-chloro-3-iodoquinoline | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst | 2-Aryl-3-(alkynyl)-4-chloroquinoline | researchgate.net |

| Buchwald-Hartwig | 3-Bromo-4-(2-bromophenyl)quinoline | p-Toluidine | Pd₂(dba)₃, Ligand (e.g., XPhos) | 7-Substituted 7H-indolo[2,3-c]quinolines | uni-rostock.de |

Libraries of Iodo-Quinoline and Dichloro-Quinoline Analogs

The quinoline scaffold, particularly when halogenated, serves as a foundation for constructing large collections of structurally related compounds known as chemical libraries. mdpi.commcgill.ca These libraries are instrumental in drug discovery and materials science for screening and identifying molecules with desired properties.

One-pot, multi-component reactions are an efficient strategy for generating libraries of iodo-quinoline derivatives. mdpi.comresearchgate.net For example, a library of 6-iodo-substituted carboxy-quinolines was synthesized using a three-component reaction between iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes. mdpi.com This approach allows for rapid diversification and high product yields. mdpi.comresearchgate.net

Another strategy involves the sequential functionalization of di- or tri-halogenated quinolines. Starting with a molecule like 4,7-dichloro-3-iodoquinoline, chemists can perform a series of different cross-coupling reactions at the C-3, C-4, and C-7 positions to build a library of diverse analogues. mcgill.ca This method allows for the synthesis of novel substituted chloroquine (B1663885) analogs with varying steric and electronic effects to establish structure-activity relationships. mcgill.ca The development of small, diverse in-house compound libraries, which include iodo-quinoline derivatives, has been crucial for screening against biological targets like protein kinases to identify novel inhibitors. nih.govacs.org

Design Principles for Modulating Physicochemical and Biological Properties of Halogenated Quinoline Scaffolds

The introduction of halogen atoms into the quinoline scaffold is a key design principle for modulating the physicochemical and biological properties of the resulting molecules. mdpi.com Halogens influence factors such as lipophilicity, electronic distribution, metabolic stability, and binding affinity to biological targets. mdpi.comacs.org

Lipophilicity and Bioavailability: Halogenation, particularly with chlorine or fluorine, can increase the lipophilicity of a compound. mdpi.com This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor in the design of drugs targeting the central nervous system. mdpi.com However, this must be balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties.

Electronic Effects and Receptor Binding: The type and position of the halogen substituent significantly alter the electronic properties of the quinoline ring, which in turn affects interactions with protein targets. mdpi.comacs.org Electron-withdrawing groups like halogens can influence the acidity or basicity of nearby functional groups and participate in specific interactions like halogen bonding. nih.gov For example, introducing a chlorine atom at the 7-position of kynurenic acid (to form 7-CKA) strengthens its antagonism at NMDA receptors. mdpi.comresearchgate.net Similarly, the introduction of a 10-iodo substituent in a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids led to potent and selective inhibitors of the DYRK1A kinase. nih.govacs.org

Structure-Activity Relationship (SAR): Systematic modification of the halogenation pattern is a fundamental strategy in establishing SAR. mcgill.ca Studies on 2-styryl-quinoline derivatives showed that the presence of an electron-withdrawing halogen substituent on the styryl ring was important for determining cytotoxicity. acs.org By synthesizing and testing libraries of halogenated quinolines, researchers can develop a clear understanding of how specific substitutions impact biological activity, guiding the design of more potent and selective compounds. mcgill.caresearchgate.net

Table 2: Influence of Halogenation on Quinoline Scaffold Properties

| Modification | Property Affected | Example Effect | Desired Outcome | Citation(s) |

|---|---|---|---|---|

| Chlorination at C-7 | Receptor Binding | Strengthens NMDA receptor antagonism. | Enhanced neuroprotective activity. | mdpi.comresearchgate.net |

| Iodination | Biological Potency | Iodo-substituted derivatives show potent kinase inhibition. | Increased therapeutic efficacy. | nih.govacs.org |

| General Halogenation | Lipophilicity | Increases lipophilicity. | Improved CNS penetration. | mdpi.com |

| Substitution on Styryl Ring | Cytotoxicity | Electron-withdrawing halogens enhance activity. | Development of more effective anticancer agents. | acs.org |

Synthesis of Aminoquinoline and Quinolinesulfonamide Derivatives

Starting from 4,7-dichloroquinoline and its analogues, aminoquinoline and quinolinesulfonamide derivatives can be synthesized, which are classes of compounds with significant biological relevance.

Aminoquinoline Derivatives: The synthesis of 4-aminoquinoline (B48711) derivatives is often achieved through aromatic nucleophilic substitution. nih.gov The chlorine atom at the C-4 position of 4,7-dichloroquinoline is susceptible to displacement by amines. nih.govgoogle.com The reaction is typically performed by heating the dichloroquinoline with an excess of the desired mono- or diaminoalkane. nih.gov For example, reacting 4,7-dichloroquinoline with ethane-1,2-diamine or N,N-dimethyl-propane-1,3-diamine yields the corresponding N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine and N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine, respectively. nih.gov At higher temperatures, the chlorine at the C-7 position can also be substituted.

Quinolinesulfonamide Derivatives: The synthesis of quinolinesulfonamides from 4,7-dichloroquinoline is a multi-step process. researchgate.netclockss.orgcrossref.org A common route involves the reaction of 4,7-dichloroquinoline with sodium methanethiolate (B1210775), which results in the substitution of both chlorine atoms to form 4,7-bis(methylthio)quinoline. researchgate.netclockss.org This intermediate can then be subjected to oxidative chlorination, for instance using chlorine gas in acetic acid or sodium hypochlorite (B82951) in hydrochloric acid, to convert the thioether groups into sulfonyl chlorides. researchgate.netclockss.org These resulting quinolinesulfonyl chlorides, such as 7-chloroquinoline-4-sulfonyl chloride, are then reacted with various primary or secondary amines to yield the final quinolinesulfonamide derivatives. researchgate.netclockss.orgnih.govmdpi.com

Table 3: Synthesis of Aminoquinoline and Quinolinesulfonamide Derivatives from 4,7-Dichloroquinoline

| Derivative Class | Synthetic Method | Key Reagents | Intermediate(s) | Final Product Example | Citation(s) |

|---|---|---|---|---|---|

| Aminoquinoline | Nucleophilic Aromatic Substitution | Excess diaminoalkane (e.g., ethane-1,2-diamine) | - | N¹-(7-Chloro-quinolin-4-yl)-ethane-1,2-diamine | nih.gov |

| Quinolinesulfonamide | Thiolation, Oxidative Chlorination, Amination | 1. Sodium methanethiolate 2. Oxidizing/Chlorinating agent 3. Amine | 4,7-Bis(methylthio)quinoline, Quinolinesulfonyl chloride | 7-Chloro-N-alkyl/aryl-quinoline-4-sulfonamide | researchgate.netclockss.orgcrossref.org |

Academic and Research Applications of 4,7 Dichloro 3 Iodoquinoline and Its Derivatives

Medicinal Chemistry and Therapeutic Potential

The quinoline (B57606) ring system is a foundational structure in the development of numerous drugs, and the specific halogenation pattern of 4,7-dichloro-3-iodoquinoline makes it a valuable precursor in the synthesis of molecules with a wide spectrum of biological activities.

The 4,7-dichloroquinoline (B193633) scaffold is historically significant in the fight against malaria, serving as the key intermediate for the synthesis of widely used aminoquinoline drugs such as chloroquine (B1663885), amodiaquine (B18356), and hydroxychloroquine. wikipedia.org The general synthetic route involves the reaction of 4,7-dichloroquinoline with an appropriate amine side chain to yield the final drug. chemicalbook.comgoogle.com

Building on this legacy, 4,7-dichloro-3-iodoquinoline is utilized as a more complex starting material for creating new generations of antimalarial candidates. google.com Its structure allows for the introduction of different chemical groups at the 3-position, leading to novel derivatives. For example, it has been used in palladium-catalyzed coupling reactions to synthesize 3-aryl quinolines, a class of compounds investigated for their potential antiparasitic activities. google.com Research into related compounds, such as 3-iodo-chloroquine, has shown that halogenation at the third position of the quinoline ring can produce derivatives active against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov This suggests that the iodo-substituent on the 4,7-dichloroquinoline core is a strategic feature for developing agents that may overcome existing drug resistance mechanisms. nih.gov

The emergence of drug-resistant bacteria has spurred research into new classes of antimicrobial agents, with halogenated quinolines being an area of active investigation. smolecule.com Derivatives synthesized from iodo-quinoline precursors have been studied for their potential to combat various bacterial pathogens. researchgate.netmdpi.com

Research has demonstrated that certain carboxy-quinoline derivatives bearing an iodine atom possess antibacterial activity. mdpi.com In vitro testing of a library of these compounds revealed notable effects against the Gram-positive bacterium Staphylococcus epidermidis. mdpi.com The study highlighted that derivatives with a bromophenyl group (-C6H4Br) attached to the quinoline structure exhibited the highest activity against this strain. mdpi.com

Conversely, the same study found that the iodo-quinoline derivatives were generally ineffective against the Gram-negative bacterium Klebsiella pneumoniae, with their minimum inhibitory concentration (MIC) values being determined by the solvent (DMSO) rather than the compounds themselves. mdpi.com This difference in efficacy underscores the distinct mechanisms of action and resistance between Gram-positive and Gram-negative bacteria, often attributed to the latter's complex outer membrane. mdpi.comnih.gov

Table 1: Inhibitory Concentration (IC50) of Selected Iodo-Quinoline Derivatives against S. epidermidis Data sourced from a study on a library of 6-iodo-substituted carboxy-quinolines. mdpi.com

| Compound | Substituent Group | IC50 (mg/mL) against S. epidermidis |

| 4d | -C6H4Br (Bromophenyl) | ~0.025 |

| 4c | -C6H4Cl (Chlorophenyl) | ~0.04 |

| 4e | -C6H4F (Fluorophenyl) | ~0.05 |

| 4t | -C6H3Cl2 (Dichlorophenyl) | ~0.06 |

| 4b | -C6H4(NO2) (Nitrophenyl) | ~0.07 |

| 4s | -C6H4(CF3) (Trifluoromethylphenyl) | ~0.08 |

| 4a | -C6H5 (Phenyl - Basic Structure) | ~0.12 |

| 7 | Initial Structure (Unsubstituted) | ~0.11 |

| DMSO | Solvent Control | ~0.13 |

Bacterial biofilms contribute significantly to chronic infections and drug resistance, making them a critical therapeutic target. nih.gov The initial step in biofilm formation is microbial adhesion to a surface. Research into iodo-quinoline derivatives has included the investigation of their effect on this crucial first stage. mdpi.com By potentially interfering with the adhesion process, these compounds are being explored as scaffolds for developing novel agents that can prevent or disrupt the formation of resilient biofilm communities. mdpi.comgoogle.com

The quinoline scaffold is a recognized platform in antiviral research. smolecule.com Following the outbreak of SARS-CoV-2, extensive research was conducted on repurposing existing drugs and synthesizing new compounds with potential antiviral activity. nih.gov This effort included the investigation of quinoline derivatives. jst.go.jpnih.gov

In one study, a series of amodiaquine analogs were designed and synthesized to evaluate their efficacy against SARS-CoV-2. jst.go.jp To understand the structure-activity relationship, researchers specifically created derivatives with different halogen substitutions on the quinoline ring. Among these was a compound incorporating a 7-iodoquinoline (B1603053) moiety, synthesized to assess the impact of the iodine atom on the molecule's anti-SARS-CoV-2 activity. jst.go.jp This highlights the use of iodo-quinoline structures as a strategic component in the rational design of new antiviral drug candidates.

4,7-Dichloro-3-iodoquinoline serves as a key building block in the synthesis of novel compounds for cancer research. nih.gov A significant application is its use as an intermediate in the creation of indoloquinolines, which have been specifically designed to target the KRAS gene. nih.gov The KRAS gene is a frequently mutated oncogene found in numerous aggressive cancers. The synthesized indoloquinoline derivative was shown to selectively stabilize a G-quadruplex structure within the KRAS promoter, thereby inhibiting its transcription. nih.gov

The broader family of quinoline derivatives has also demonstrated significant antitumor potential through various mechanisms. hivnursing.netnih.gov For example, the novel quinoline derivative TAS-103 has shown potent antitumor activity by inhibiting both topoisomerase I and topoisomerase II, enzymes critical for DNA replication in cancer cells. nih.gov This compound exhibited strong cytotoxic effects against multiple human tumor xenografts, including those from lung, colon, and breast cancer. nih.gov

Anticancer Research and Antitumor Activities

Applications in Catalysis (e.g., as ligands in organometallic catalysis)

The quinoline scaffold is not only a privileged structure in medicinal chemistry but also finds significant application in the field of organometallic catalysis. The nitrogen atom in the quinoline ring can coordinate with metal centers, making quinoline and its derivatives effective ligands for a variety of transition metal catalysts. The electronic and steric properties of the quinoline ligand can be fine-tuned by introducing substituents, which in turn influences the activity and selectivity of the catalyst.

The use of 4,7-dichloro-3-iodoquinoline as a precursor allows for the synthesis of a wide range of functionalized quinolines that can be employed as ligands. These ligands can be used in various catalytic reactions, such as cross-coupling reactions, which are fundamental transformations in organic synthesis.

Advanced Materials Science Applications

The unique photophysical and electronic properties of quinoline derivatives have led to their exploration in the field of advanced materials science. The extended π-conjugated system of the quinoline ring can give rise to fluorescence and other interesting optical properties. sigmaaldrich.com These properties make them suitable candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability to modify the quinoline scaffold through chemical synthesis, starting from precursors like 4,7-dichloro-3-iodoquinoline, provides a means to tailor their material properties for specific applications. uni.lu

Analytical Chemistry Applications (e.g., metal detection, titration reagents)

In analytical chemistry, there is a continuous need for sensitive and selective methods for the detection of various analytes. Quinoline derivatives have emerged as versatile platforms for the development of fluorescent sensors, particularly for the detection of metal ions. researchgate.net The quinoline structure provides a rigid framework and can act as a fluorophore. Upon complexation with a metal ion, the fluorescence properties of the quinoline derivative can be significantly altered, allowing for the detection and quantification of the metal ion.

For instance, novel quinoline-based fluorescent sensors have been designed and synthesized for the selective and sensitive detection of Fe³⁺ ions. researchgate.net These sensors exhibit a fluorescence quenching effect upon binding to Fe³⁺. researchgate.net Similarly, quinoline derivatives have been developed as fluorescent chemosensors for the detection of Zn²⁺ ions. durham.ac.uk The ability to modify the quinoline structure allows for the tuning of selectivity towards different metal ions. While specific applications of 4,7-dichloro-3-iodoquinoline as a titration reagent are not extensively documented, its derivatives serve as the foundation for creating these highly sensitive metal ion sensors.

| Quinoline Derivative | Target Metal Ion | Detection Principle | Reference |

|---|---|---|---|

| Novel quinoline-based fluorescent sensor | Fe³⁺ | Fluorescence quenching upon complexation. | researchgate.net |

| Quinoline-based Schiff base derivative | Zn²⁺ | Selective colorimetric and fluorescent sensing. | durham.ac.uk |

| Quinoline-based thiazole (B1198619) derivatives | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching upon addition of metal ions. | researchgate.net |

Agrochemical Applications (e.g., pesticide development)

The biological activity of quinoline derivatives also extends to the field of agriculture. Certain quinoline derivatives have been investigated for their potential use as pesticides. A patent has described the use of quinoline derivatives for controlling pests. While the direct application of 4,7-dichloro-3-iodoquinoline as a pesticide may not be specified, it serves as a key intermediate for the synthesis of more complex quinoline-based structures with potential pesticidal activity. The development of new and effective pesticides is crucial for crop protection and food security, and the quinoline scaffold represents a promising area of research in this domain.

Advanced Characterization and Computational Studies of 4,7 Dichloro 3 Iodoquinoline

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 4,7-dichloro-3-iodoquinoline, as well as in elucidating its electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of 4,7-dichloro-3-iodoquinoline in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 4,7-dichloro-3-iodoquinoline, characteristic signals are observed in the aromatic region. A patent document reports the following ¹H NMR data: a singlet at 9.11 ppm (1H), a doublet at 8.21 ppm (1H, J=9.07 Hz), a singlet at 8.10 ppm (1H), and a doublet at 7.59 ppm (1H, J=8.33 Hz). google.com The specific chemical shifts and coupling constants are crucial for assigning each proton to its position on the quinoline (B57606) ring.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra. nih.gov For instance, 2D-NMR was used to confirm the structure of a derivative of 4,7-dichloro-3-iodoquinoline. nih.gov

Table 1: Representative ¹H NMR Data for 4,7-Dichloro-3-iodoquinoline

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment | Reference |

| 9.11 | s | - | 1H | H-2 | google.com |

| 8.21 | d | 9.07 | 1H | H-5 | google.com |

| 8.10 | s | - | 1H | H-8 | google.com |

| 7.59 | d | 8.33 | 1H | H-6 | google.com |

Note: The assignments are based on typical quinoline NMR patterns and the specific data provided in the reference.

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups and vibrational modes of the 4,7-dichloro-3-iodoquinoline molecule. The spectrum would exhibit characteristic absorption bands corresponding to the C-H, C=C, C=N, C-Cl, and C-I stretching and bending vibrations. While specific FT-IR data for 4,7-dichloro-3-iodoquinoline is not detailed in the provided results, studies on similar iodo-quinoline derivatives have utilized FT-IR for characterization. researchgate.net For the parent compound, 4,7-dichloroquinoline (B193633), IR spectra are available and show characteristic peaks for the quinoline ring system.

Mass Spectrometry (MS, LCMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 4,7-dichloro-3-iodoquinoline.

MS and LCMS: In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 4,7-dichloro-3-iodoquinoline (C₉H₄Cl₂IN), the expected molecular ion peak [M]⁺ would be approximately 323 g/mol . google.com A patent reports a GC-MS analysis showing a single peak with M+ at 323 (100%). google.com Liquid chromatography-mass spectrometry (LCMS) is also used, particularly to confirm the purity and identity of the compound during synthesis and in reaction monitoring. nih.gov An LCMS analysis of 4,7-dichloro-3-iodoquinoline showed a high-performance liquid chromatography retention time (HPLC rt) of 3.61 minutes and a mass-to-charge ratio (m/z) of 323.9 [M+H]⁺. nih.gov

Table 2: Mass Spectrometry Data for 4,7-Dichloro-3-iodoquinoline

| Technique | Parameter | Value | Reference |

| GC-MS | m/z [M]⁺ | 323 | google.com |

| LCMS | HPLC rt | 3.61 min | nih.gov |

| LCMS | m/z [M+H]⁺ | 323.9 | nih.gov |

X-ray Diffraction Studies

X-ray diffraction techniques provide the most definitive information about the three-dimensional atomic arrangement of 4,7-dichloro-3-iodoquinoline in the solid state.

Single Crystal X-ray Diffractometry for Precise Structural Elucidation

Single crystal X-ray diffractometry is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. rigaku.com By analyzing the diffraction pattern of a single crystal of 4,7-dichloro-3-iodoquinoline, it is possible to create a detailed three-dimensional model of the molecule. This technique has been successfully applied to elucidate the structures of various quinoline derivatives, confirming their molecular geometry and packing in the crystal lattice. nih.gov While a specific crystal structure for 4,7-dichloro-3-iodoquinoline is not present in the search results, the methodology is well-established for similar compounds. nih.govacs.org

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.com It provides a "fingerprint" diffraction pattern for a specific crystalline solid. While a single crystal structure provides the most detailed information, PXRD is valuable for confirming the phase purity of a synthesized batch of 4,7-dichloro-3-iodoquinoline and for identifying it in mixtures. americanpharmaceuticalreview.com The PXRD pattern of a microcrystalline powder of the compound would be compared to a theoretical pattern generated from single-crystal data to confirm its identity and crystallinity. acs.org The technique is widely used in the characterization of iodo-quinoline derivatives. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offer powerful tools to investigate the intrinsic properties of molecules like 4,7-dichloro-3-iodoquinoline, providing insights that complement experimental findings. These methods allow for the detailed examination of electronic structure, reactivity, and potential biological activity.

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. By employing functionals such as B3LYP with basis sets like 6-31G*, researchers can calculate key parameters that describe a molecule's reactivity. These calculations provide a foundational understanding of the electron distribution and energy levels within 4,7-dichloro-3-iodoquinoline.

Computational studies on similar quinoline derivatives have demonstrated the utility of DFT in comparing optimized geometries with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net For instance, in related compounds, DFT has been used to analyze hyper-conjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. researchgate.net Such analyses for 4,7-dichloro-3-iodoquinoline would elucidate the stability of the molecule arising from these electronic interactions. researchgate.net The electronic effects of the chloro and iodo substituents on the quinoline core significantly influence its electronic properties and, consequently, its reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. ijarset.comuantwerpen.be

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, often referred to as a "soft" molecule. ijarset.com For quinoline derivatives, the distribution of HOMO and LUMO provides significant insights into their reactive properties. uantwerpen.be In many quinoline-based structures, the HOMO and LUMO are delocalized across the entire molecule. uantwerpen.be The specific energies of the HOMO and LUMO for 4,7-dichloro-3-iodoquinoline would determine its electron-donating and electron-accepting capabilities. The ionization potential (I) and electron affinity (A) can be estimated from HOMO and LUMO energies using the relationships I = -E(HOMO) and A = -E(LUMO). ijarset.comresearchgate.net

Table 1: Key Quantum-Chemical Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of the energy lowering of a system when it accepts electrons. |

This table is generated based on established theoretical chemistry principles. ijarset.com

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surfaces are valuable tools for identifying sites susceptible to electrophilic and nucleophilic attack. uantwerpen.be MEP maps visualize the charge distribution on the molecule's surface, with negative regions (typically colored red) indicating areas prone to electrophilic attack and positive regions (blue) indicating sites for nucleophilic attack. uantwerpen.be

For quinoline derivatives, negative potential is often located near the nitrogen atom and halogen substituents, marking them as potential reactive sites. uantwerpen.be ALIE surfaces, on the other hand, highlight regions where electrons are least tightly bound, providing a more direct indication of sites prone to electrophilic attack. uantwerpen.be A comparative analysis of the MEP and ALIE surfaces of 4,7-dichloro-3-iodoquinoline with pristine quinoline would reveal how the substituents modify the molecule's reactivity landscape. uantwerpen.be

Fukui indices are a powerful concept in DFT that help predict the regioselectivity of chemical reactions. rowansci.com These indices quantify how the electron density at a specific atom changes when the total number of electrons in the molecule is altered. rowansci.comsubstack.com There are three main types of Fukui indices:

f(+) : Predicts the site for nucleophilic attack (where an electron is added).

f(-) : Predicts the site for electrophilic attack (where an electron is removed).

f(0) : Predicts the site for radical attack. rowansci.com

By calculating the condensed Fukui indices for each atom in 4,7-dichloro-3-iodoquinoline, one can predict the most likely positions for various chemical reactions. substack.com This method avoids the computationally intensive process of modeling transition states for every possible reaction pathway. rowansci.com For instance, in drug metabolism studies, Fukui indices can help predict which sites on a molecule are most likely to be oxidized by enzymes like cytochrome P450. rowansci.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.govmdpi.com

QSAR models are built by calculating a variety of molecular descriptors, which can be categorized as physicochemical, topological, or electronic. nih.gov For a series of compounds including 4,7-dichloro-3-iodoquinoline, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or anticancer effects. nih.gov The process involves several key steps: selecting a relevant set of compounds, determining their biological activity, calculating descriptors, partitioning the data for training and testing, and building a predictive model using statistical methods like linear regression. mdpi.com The resulting model can then be used to guide the synthesis of new derivatives with potentially enhanced activity. mdpi.com

Conclusion and Future Research Directions

Emerging Trends in Halogenated Quinoline (B57606) Synthesis and Functionalization

The broader field of quinoline chemistry is evolving, with several trends relevant to the future of halogenated quinolines. There is a strong push towards "green" synthetic methods, incorporating microwave-assisted reactions, aqueous reaction media, and recyclable catalysts to reduce environmental impact. tandfonline.comtandfonline.com Novel catalytic systems, including nanoparticles and metal-free catalysts, are being developed to improve efficiency and expand the scope of possible transformations. mdpi.comtandfonline.com Furthermore, advanced strategies like direct C-H activation and functionalization are emerging as powerful tools to construct complex quinoline scaffolds, potentially offering more atom-economical routes than traditional cross-coupling of pre-halogenated substrates. mdpi.commdpi.com

Prospects for Novel Therapeutic and Material Applications

The true potential of 4,7-dichloro-3-iodoquinoline lies in its role as a scaffold for combinatorial chemistry and drug discovery. Its three distinct reactive sites can be used to generate large libraries of novel, polysubstituted quinolines for screening against various biological targets, such as kinases and other enzymes implicated in disease. nih.gov In materials science, the compound is a promising precursor for designing novel organic semiconductors, dyes, and fluorescent probes. The systematic variation of substituents at the 3, 4, and 7 positions could allow for the fine-tuning of optoelectronic properties for applications in devices like OLEDs. mdpi.com

Challenges and Opportunities in Advancing 4,7-Dichloro-3-iodoquinoline Research

A key challenge lies in the multi-step nature of syntheses that utilize this intermediate, which can sometimes lead to challenges in purification and potential for decomposition. smolecule.com However, this complexity is also an opportunity. The primary opportunity is the systematic exploration of its three-point diversity. Developing one-pot, multi-reaction sequences that functionalize two or three positions in a single operation would be a significant advancement, improving synthetic efficiency. sci-hub.se There is also an opportunity to explore the reactivity of the C7-Cl bond, which is typically the most inert, using modern, highly active catalyst systems to unlock access to fully substituted quinoline derivatives. Further research into its application in materials science remains a largely untapped area with considerable potential for discovery.

Q & A

Q. What are the standard synthetic routes for 4,7-dichloro-3-iodoquinoline, and how do reaction conditions influence yield and purity?

The synthesis of 4,7-dichloro-3-iodoquinoline typically involves multi-step reactions. A classical approach is the Conrad-Limpach synthesis , starting with m-chloroaniline and ethyl ethoxymethylenemalonate to form a quinoline backbone . Subsequent iodination at the 3-position requires precise control of temperature and stoichiometry. Chlorination steps often employ phosphorus oxychloride (POCl₃) , with reaction times and excess reagent ratios critical for achieving >90% purity . Variations in starting materials (e.g., 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester) may introduce decarboxylation intermediates, necessitating optimization of hydrolysis and chlorination conditions .

Q. Which spectroscopic techniques are most reliable for characterizing 4,7-dichloro-3-iodoquinoline, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Distinct signals for protons at C2 (δ ~8.9 ppm) and C8 (δ ~7.5 ppm) confirm regioselective substitution. Iodine’s electron-withdrawing effect deshields adjacent carbons (C3: δ ~140 ppm in ¹³C NMR) .

- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 349 [M]⁺ (C₉H₄Cl₂IN⁺) and fragments at m/z 214 (loss of I and Cl) validate structural integrity .

- IR spectroscopy : Absorbance bands at 750–780 cm⁻¹ (C-Cl stretch) and 590–610 cm⁻¹ (C-I stretch) confirm halogenation .

Q. How can researchers assess the sublimation thermodynamics of 4,7-dichloro-3-iodoquinoline for purification or crystallization studies?

The sublimation enthalpy (ΔsubH°) of structurally similar 4,7-dichloroquinoline is 89.5 ± 2.3 kJ/mol , measured via differential scanning calorimetry (DSC) . For 4,7-dichloro-3-iodoquinoline, researchers should adjust for iodine’s higher molecular weight and polarizability, which may increase sublimation temperatures. Thermogravimetric analysis (TGA) under reduced pressure (e.g., 0.01 mmHg) is recommended to optimize conditions for single-crystal growth .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for 4,7-dichloro-3-iodoquinoline, particularly in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., C3-iodo vs. C4-chloro reactivity) often stem from ligand selection and solvent effects . For example:

Q. How can isotopic labeling (e.g., ¹⁴C or ¹²⁵I) be integrated into 4,7-dichloro-3-iodoquinoline for tracer studies in drug metabolism research?

Radiolabeling at C3 requires halogen-exchange reactions using Na¹²⁵I under Ullmann conditions (CuI, 150°C) . For ¹⁴C labeling, start with [2-¹⁴C]-malonic acid in the Conrad-Limpach synthesis to incorporate ¹⁴C at C2, enabling precise tracking of metabolic cleavage . Purification via reverse-phase HPLC (C18 column, MeOH/H₂O gradient) ensures radiochemical purity >98% .

Q. What computational methods are effective for modeling the electronic effects of 4,7-dichloro-3-iodoquinoline in ligand-protein docking studies?

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal iodine’s strong σ-hole electrostatic potential , enhancing halogen bonding with protein residues (e.g., carbonyl oxygens) . Molecular dynamics (MD) simulations using AMBER force fields can predict binding affinities, but parameterization of iodine’s van der Waals radius (2.10 Å) is critical for accuracy .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in melting point data across literature sources?

Reported melting points for 4,7-dichloro-3-iodoquinoline vary (e.g., 180–185°C) due to polymorphism or residual solvents. Standardize measurements via DSC at 10°C/min under nitrogen. Cross-validate with powder XRD to identify crystalline phases .

Q. What protocols mitigate decomposition during long-term storage of 4,7-dichloro-3-iodoquinoline?

Store under argon at −20°C in amber vials. Decomposition via C-I bond cleavage is minimized by adding stabilizers (e.g., 0.1% BHT) and avoiding UV exposure . Monthly HPLC checks (C18 column, 254 nm) detect degradation products like 7-chloro-3-iodoquinoline-4-ol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.